4-Fluoro phenibut hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

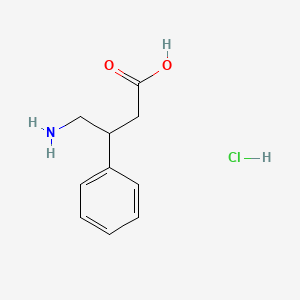

4-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRYMGYPBGOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-41-1 | |

| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 4-Fluorophenibut Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut hydrochloride, a derivative of the nootropic and anxiolytic agent phenibut, exerts its primary pharmacological effects through a dual mechanism of action. It is a potent agonist of the γ-aminobutyric acid type B (GABA-B) receptor and is also understood to modulate the α2-δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Primary Mechanism: GABA-B Receptor Agonism

4-Fluorophenibut hydrochloride is a selective and potent agonist at the GABA-B receptor.[1] This interaction is central to its inhibitory effects on the central nervous system. The addition of a fluorine atom to the phenyl ring of phenibut enhances its potency compared to the parent compound.[2]

Receptor Binding and Efficacy

In vitro studies have quantified the binding affinity and functional potency of 4-Fluorophenibut at GABA receptors. It demonstrates significantly higher affinity for the GABA-B receptor over the GABA-A receptor.

| Compound | Receptor | Parameter | Value (μM) |

| 4-Fluorophenibut | GABA-B | IC50 | 1.70 |

| GABA-A | IC50 | > 100 | |

| GABA-B | EC50 | 23.3 | |

| Phenibut | GABA-B | EC50 | 1362 |

| Baclofen | GABA-B | EC50 | 6.0 |

| Table 1: Quantitative data for 4-Fluorophenibut and related compounds at GABA receptors. IC50 values represent the concentration required to inhibit 50% of binding, while EC50 values indicate the concentration for 50% of the maximal effect in functional assays.[1][2] |

Downstream Signaling Pathway

Activation of the G-protein coupled GABA-B receptor by 4-Fluorophenibut initiates a cascade of intracellular events leading to neuronal inhibition.

Upon binding of 4-Fluorophenibut, the GABA-B receptor activates a heterotrimeric Gi/o protein. The Gα subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium ions and reduced influx of calcium ions cause hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The functional effects of 4-Fluorophenibut on neuronal excitability were determined using whole-cell patch-clamp recordings in mouse cerebellar Purkinje cells.

Objective: To measure the effect of 4-Fluorophenibut on membrane potential and action potential firing.

Methodology:

-

Slice Preparation: Sagittal slices (250-300 µm) of the cerebellum are prepared from young rats (P12-21) in an ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 25 Glucose, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, and 1 MgCl2, continuously bubbled with 95% O2 and 5% CO2.

-

Recording: Purkinje cells are visualized using a microscope with infrared differential interference contrast optics. Whole-cell patch-clamp recordings are established from the soma of Purkinje cells.

-

Solutions: The patch pipette (3-7 MΩ resistance) is filled with an internal solution containing (in mM): K-gluconate, KCl, MgCl2, EGTA, HEPES, Na2ATP, and NaGTP, with the pH adjusted to 7.3.

-

Data Acquisition: Recordings are made in current-clamp mode to measure membrane potential and action potential firing, and in voltage-clamp mode to measure ion currents. 4-Fluorophenibut is applied via perfusion of the aCSF.

-

Analysis: Changes in resting membrane potential, action potential frequency, and the amplitude and kinetics of induced currents are analyzed before and after the application of 4-Fluorophenibut.

Secondary Mechanism: Modulation of Voltage-Gated Calcium Channels

While not as extensively characterized for 4-Fluorophenibut itself, there is strong evidence from the closely related compound R-phenibut to suggest a secondary mechanism of action involving the α2-δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction is characteristic of the gabapentinoid class of drugs.

Binding to the α2-δ Subunit

R-phenibut has been shown to bind to the α2-δ subunit of VGCCs, and this interaction is believed to be responsible for its anti-nociceptive effects, independent of its GABA-B receptor agonism.[3] It is highly probable that 4-Fluorophenibut shares this property.

| Compound | Target | Parameter | Value (μM) |

| R-phenibut | α2-δ subunit of VDCC | Ki | 23 |

| S-phenibut | α2-δ subunit of VDCC | Ki | 39 |

| Baclofen | α2-δ subunit of VDCC | Ki | 156 |

| Gabapentin | α2-δ subunit of VDCC | Ki | 0.05 |

| Table 2: Binding affinities of R-phenibut and other gabapentinoids for the α2-δ subunit of the voltage-dependent calcium channel (VDCC).[3] |

Proposed Signaling and Functional Effects

The binding of gabapentinoids to the α2-δ subunit is thought to modulate the trafficking and function of VGCCs, leading to a reduction in the release of excitatory neurotransmitters.

By binding to the α2-δ subunit, 4-Fluorophenibut is thought to interfere with the forward trafficking of the VGCC complex to the presynaptic membrane. This results in a decreased density of functional calcium channels at the synapse. Consequently, upon arrival of an action potential, there is a reduced influx of calcium, leading to a decrease in the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.

Experimental Protocol: Radioligand Binding Assay for α2-δ Subunit

The binding affinity of compounds to the α2-δ subunit can be determined using a competitive radioligand binding assay with [3H]-gabapentin.

Objective: To determine the binding affinity (Ki) of 4-Fluorophenibut for the α2-δ subunit.

Methodology:

-

Membrane Preparation: Rat brain cortices are homogenized in a buffer and centrifuged to isolate the crude membrane fraction.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]-gabapentin and varying concentrations of the test compound (4-Fluorophenibut).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-gabapentin binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Integrated Experimental Workflow

The elucidation of 4-Fluorophenibut's mechanism of action follows a logical progression from initial binding studies to functional characterization.

Conclusion

The core mechanism of action of 4-Fluorophenibut hydrochloride is characterized by a potent agonism at the GABA-B receptor, leading to widespread neuronal inhibition. Additionally, strong evidence suggests a secondary mechanism involving the modulation of the α2-δ subunit of voltage-gated calcium channels, contributing to its overall pharmacological profile, which includes anxiolytic and potential anti-nociceptive effects. Further research to directly quantify the binding of 4-Fluorophenibut to the α2-δ subunit will provide a more complete understanding of its dual action. This detailed knowledge is crucial for the rational design and development of novel therapeutics targeting the GABAergic and calcium channel systems.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of 4-Fluoro-phenibut HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-phenibut HCl (hydrochloride), systematically known as 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride, is a derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It belongs to the gabapentinoid class of compounds and is a close structural analog of phenibut, baclofen, and tolibut.[3][4] The introduction of a fluorine atom at the para position of the phenyl ring significantly influences its pharmacological profile, most notably its potency as a GABA receptor agonist.[1] This document provides a comprehensive overview of the chemical structure, properties, and a generalized synthetic approach for 4-Fluoro-phenibut HCl, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-Fluoro-phenibut HCl is characterized by a butyric acid backbone with a phenyl group and an amino group attached to the β-carbon (position 3). The key structural feature is the fluorine atom substituted at the para-position (position 4) of the phenyl ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1]

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride[5][6] |

| Synonyms | β-(4-Fluorophenyl)-GABA hydrochloride, F-Phenibut HCl, CGP-11130[3][7] |

| CAS Number | 1858241-03-8[2][8][9] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClFNO₂[1][5][9][10] |

| Molecular Weight | 233.67 g/mol [1][5][9][10] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98% (typical for analytical standards)[8][9] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml).[9] |

Synthesis and Characterization

Representative Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of 4-Fluoro-phenibut HCl are limited, a general multi-step synthesis can be inferred from the synthesis of phenibut and related analogs.[1] The synthesis typically commences with 4-fluorobenzaldehyde (B137897) as the starting material.[1]

A representative synthetic scheme involves:

-

Condensation: A condensation reaction, such as a Knoevenagel or Henry reaction, with a suitable nitroalkane or malonic ester derivative to form a key intermediate.[1]

-

Reduction: Subsequent reduction of the nitro group and/or other functional groups to introduce the primary amine.[1]

-

Hydrolysis (if necessary): If an ester was used, hydrolysis is required to yield the carboxylic acid.

-

Salt Formation: Finally, treatment with hydrochloric acid affords the hydrochloride salt, which improves the compound's stability and handling properties.[1]

Spectroscopic Characterization (Predicted)

Detailed, publicly available spectroscopic data for 4-Fluoro-phenibut HCl is scarce. However, based on its structure, the following spectral characteristics can be anticipated.

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-7.4 ppm) exhibiting splitting patterns consistent with a 1,4-disubstituted benzene (B151609) ring (two doublets or a multiplet).

-

Methine Proton (CH): A multiplet in the range of 3.0-3.5 ppm for the proton at the chiral center (Cβ).

-

Methylene (B1212753) Protons (CH₂): Signals for the two methylene groups (Cα and Cγ) would likely appear as multiplets or doublets of doublets in the range of 2.5-3.5 ppm.

-

Amine Protons (NH₃⁺): A broad signal, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 115-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

Aliphatic Carbons: Signals for the chiral carbon (Cβ) and the two methylene carbons (Cα and Cγ) in the aliphatic region (approx. 30-50 ppm).

FT-IR:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

-

N-H Stretch: A broad band in the 2800-3200 cm⁻¹ region, typical for an amine salt.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion Peak (M⁺): For the free base, a peak at m/z 197.

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da), the aminomethyl group (-CH₂NH₂, 30 Da), and cleavage of the Cα-Cβ and Cβ-Cγ bonds. The presence of the fluorophenyl cation would also be expected.

Mechanism of Action and Signaling Pathway

4-Fluoro-phenibut HCl exerts its primary pharmacological effects as a potent and selective agonist for the GABA-B receptor.[3] It is more potent than phenibut in this regard.[3] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to inhibitory neurotransmission.

The activation of GABA-B receptors by 4-Fluoro-phenibut HCl initiates the following downstream events:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of ion channels:

-

Activation of inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters.

-

Some evidence also suggests that, like other gabapentinoids, it may bind to the α2δ subunit of voltage-gated calcium channels, further contributing to a reduction in the release of excitatory neurotransmitters.

Conclusion

4-Fluoro-phenibut HCl is a significant compound for neuroscience research due to its potent and selective action at the GABA-B receptor. Its chemical structure, particularly the para-fluoro substitution on the phenyl ring, is key to its enhanced potency compared to its parent compound, phenibut. While detailed experimental protocols for its synthesis and full, publicly available characterization data are not widespread, the general synthetic routes and expected analytical characteristics can be reliably predicted. This guide provides a foundational understanding of the chemical nature of 4-Fluoro-phenibut HCl to aid researchers and scientists in their drug discovery and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem [benchchem.com]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride | C10H13ClFNO2 | CID 121237598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenibut Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorophenibut hydrochloride (also known as β-(4-fluorophenyl)-γ-aminobutyric acid hydrochloride). 4-Fluorophenibut is a derivative of the nootropic and anxiolytic compound phenibut, with a fluorine atom substituted at the para position of the phenyl ring. This modification is of interest to researchers for its potential to alter the compound's pharmacokinetic and pharmacodynamic properties. This document details a plausible multi-step synthetic route, outlines purification methods, and describes the analytical techniques used for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

4-Fluorophenibut hydrochloride is a gabapentinoid and a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] Like its parent compound phenibut, it is expected to exhibit activity at GABAB receptors.[1] The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets. This guide serves as a technical resource for researchers engaged in the synthesis, development, and analysis of 4-Fluorophenibut hydrochloride.

Synthesis of 4-Fluorophenibut Hydrochloride

A plausible and efficient synthetic route to 4-Fluorophenibut hydrochloride begins with commercially available 4-fluorobenzaldehyde (B137897) and proceeds through a four-step sequence: Knoevenagel condensation, Michael addition, nitro group reduction, and finally, hydrolysis and salt formation.

Overall Synthetic Scheme

Caption: Overall synthetic scheme for 4-Fluorophenibut Hydrochloride.

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of Diethyl (4-fluorobenzylidene)malonate

-

Principle: This reaction is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction.[2][3]

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Step 2: Michael Addition - Synthesis of Diethyl 2-((4-fluorophenyl)(nitromethyl))malonate

-

Principle: This reaction involves the 1,4-conjugate addition of a nucleophile (the enolate of nitromethane) to an α,β-unsaturated carbonyl compound.[4]

-

Procedure:

-

Dissolve diethyl (4-fluorobenzylidene)malonate (1.0 eq) and nitromethane (B149229) (1.5 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product is used in the next step without further purification.

-

Step 3: Nitro Group Reduction - Synthesis of Diethyl 2-((amino(4-fluorophenyl))methyl)malonate

-

Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation.[5][6]

-

Procedure:

-

Dissolve the crude diethyl 2-((4-fluorophenyl)(nitromethyl))malonate (1.0 eq) in ethanol (B145695) or methanol.

-

Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Step 4: Hydrolysis and Salt Formation - Synthesis of 4-Fluorophenibut Hydrochloride

-

Principle: The ester groups are hydrolyzed under acidic conditions, followed by decarboxylation to yield the final product as its hydrochloride salt.[7]

-

Procedure:

-

Add concentrated hydrochloric acid (e.g., 6 M HCl) to the crude diethyl 2-((amino(4-fluorophenyl))methyl)malonate.

-

Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis and decarboxylation are complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold water or acetone, and dry under vacuum to afford 4-Fluorophenibut hydrochloride as a white crystalline solid.[8]

-

Characterization of 4-Fluorophenibut Hydrochloride

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FNO₂ • HCl | [9] |

| Molecular Weight | 233.67 g/mol | [9] |

| Appearance | White crystalline solid | [10] |

| Purity (by HPLC) | ≥98% | [10] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | [10] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, D₂O) δ (ppm):

-

7.35-7.25 (m, 2H, Ar-H)

-

7.15-7.05 (m, 2H, Ar-H)

-

3.40-3.30 (m, 1H, CH)

-

3.20-3.10 (m, 2H, CH₂-N)

-

2.70-2.50 (m, 2H, CH₂-C=O)

-

-

13C NMR (100 MHz, D₂O) δ (ppm):

-

178.5 (C=O)

-

163.0 (d, J=245 Hz, C-F)

-

136.0 (d, J=3 Hz, C-Ar)

-

130.0 (d, J=8 Hz, CH-Ar)

-

116.0 (d, J=21 Hz, CH-Ar)

-

45.0 (CH₂-N)

-

42.0 (CH)

-

38.0 (CH₂-C=O)

-

3.2.2. Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected [M+H]+ for free base: 198.0925

-

Major Fragmentation Ions (m/z):

-

197 (M+• of free base)

-

180 ([M-NH₃]+•)

-

152 ([M-COOH]+)

-

109 ([C₆H₄F-CH₂]+)

-

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H (carboxylic acid), N-H (ammonium) stretch |

| ~3000 | C-H (aromatic and aliphatic) stretch |

| ~1710 | C=O (carboxylic acid) stretch |

| ~1600, ~1500 | C=C (aromatic) stretch |

| ~1220 | C-F stretch |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC)

-

Principle: A validated reverse-phase HPLC method can be used to determine the purity of 4-Fluorophenibut hydrochloride.[11][12][13]

-

Proposed Method:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Experimental Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of 4-Fluorophenibut HCl.

Characterization Workflow

Caption: Workflow for the analytical characterization of 4-Fluorophenibut HCl.

Signaling Pathways

While the precise signaling pathways of 4-Fluorophenibut are still under investigation, it is hypothesized to act primarily as a GABAB receptor agonist, similar to phenibut and baclofen.

Caption: Hypothesized signaling pathway of 4-Fluorophenibut via GABA-B receptor.

Conclusion

This technical guide has detailed a robust synthetic pathway for 4-Fluorophenibut hydrochloride and outlined the necessary analytical methods for its comprehensive characterization. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

- 1. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-fluoro Phenibut (hydrochloride) 30232 from Cayman Chemical | Labcompare.com [labcompare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. mdpi.com [mdpi.com]

Pharmacological profile of 4-Fluorophenibut HCl.

An In-depth Technical Guide on the Pharmacological Profile of 4-Fluorophenibut HCl

Introduction

4-Fluorophenibut HCl (also known as F-Phenibut or CGP-11130) is a synthetic derivative of the neuropsychotropic drug phenibut.[1] Structurally, it is a γ-aminobutyric acid (GABA) analogue characterized by a phenyl ring at the β-position, which is substituted with a fluorine atom at the para-position.[1][2] This modification distinguishes it from its parent compound, phenibut (β-phenyl-GABA), and the related drug baclofen (B1667701) (β-(4-chlorophenyl)-GABA).[1][3] The addition of the fluorine atom enhances its lipophilicity and potency compared to phenibut.[1] While phenibut is medically used in some countries for conditions like anxiety and insomnia, 4-Fluorophenibut HCl has never been approved for medical use and is primarily sold online as a research chemical or nootropic supplement.[1][4]

This document provides a comprehensive overview of the pharmacological properties of 4-Fluorophenibut HCl, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 4-Fluorophenibut is its activity as a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[3][5] Its effects are predominantly mediated through the modulation of this G-protein coupled receptor, which is a key component of inhibitory signaling in the central nervous system (CNS).

GABA-B Receptor Agonism

4-Fluorophenibut demonstrates high selectivity for the GABA-B receptor over the GABA-A receptor subtype.[3][6] Activation of GABA-B receptors, which are located both presynaptically and postsynaptically, leads to widespread inhibitory effects on neuronal activity.[7]

-

Presynaptic Inhibition : Activation of presynaptic GABA-B receptors inhibits the release of various neurotransmitters by downregulating voltage-gated calcium channels (VGCCs).[7]

-

Postsynaptic Inhibition : Postsynaptically, GABA-B receptor agonism activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux.[7] This efflux causes hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and thus suppressing neuronal excitability.[1][7]

Studies on mouse cerebellar Purkinje cells have shown that 4-Fluorophenibut application leads to a hyperpolarization of the neuronal membrane and a reduction in the frequency of action potential firing.[1]

Potential Activity at Voltage-Gated Calcium Channels (VGCCs)

4-Fluorophenibut is categorized as a gabapentinoid, a class of substances that includes gabapentin (B195806) and pregabalin.[2] The parent compound, phenibut, has been found to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels.[4][8] This mechanism is distinct from its GABA-B receptor activity. While it is plausible that 4-Fluorophenibut shares this secondary mechanism of action, direct binding studies confirming its affinity for the α2δ subunit are not extensively documented in the available literature.

Quantitative Pharmacological Data

The potency and binding affinity of 4-Fluorophenibut have been quantified in several key studies, highlighting its increased potency relative to phenibut.

| Parameter | Target | Value | Test System | Reference |

| IC₅₀ | GABA-B Receptor | 1.70 μM | Rat brain synaptic membranes | [3][6] |

| IC₅₀ | GABA-A Receptor | > 100 μM | Rat brain synaptic membranes | [3][6] |

| EC₅₀ | GABA-B Receptor | 23.3 μM | Mouse cerebellar Purkinje cells | [1][9] |

| EC₅₀ (Phenibut) | GABA-B Receptor | 1362 μM | Mouse cerebellar Purkinje cells | [1][9] |

| EC₅₀ (Baclofen) | GABA-B Receptor | 6.0 μM | Mouse cerebellar Purkinje cells | [1][9] |

Table 1: Summary of In Vitro Pharmacological Data for 4-Fluorophenibut HCl and Related Compounds.

Experimental Protocols

Receptor Binding Assays

The binding affinity (IC₅₀ values) of 4-Fluorophenibut for GABA receptors was determined using radioligand binding assays on synaptic membranes prepared from whole rat brains.

-

Objective : To determine the concentration of 4-Fluorophenibut required to displace 50% of a specific radioligand from GABA-A and GABA-B receptors.

-

Methodology :

-

Membrane Preparation : Synaptic membranes are isolated from rat brain tissue by a process of homogenization and centrifugation.

-

Incubation : The prepared membranes are incubated with a specific radioligand (e.g., ³H-GABA or ³H-baclofen for GABA-B sites) and varying concentrations of the test compound (4-Fluorophenibut).

-

Separation : The bound and free radioligand are separated by rapid filtration.

-

Quantification : The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Analysis : The IC₅₀ value is calculated by analyzing the competition binding curves, which plot the percentage of specific binding against the logarithm of the competitor concentration.[10]

-

In Vitro Electrophysiology (Patch-Clamp Recording)

The functional potency (EC₅₀) and physiological effects of 4-Fluorophenibut were assessed using patch-clamp recordings on cerebellar Purkinje cells in mouse brain slices.[9]

-

Objective : To measure the effect of 4-Fluorophenibut on ion channel currents and neuronal excitability.

-

Methodology :

-

Slice Preparation : Cerebellar slices are prepared from mice.

-

Cell Identification : Purkinje cells are visually identified for recording.

-

Whole-Cell Patch-Clamp : A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

Data Acquisition : The membrane potential or current is recorded. In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane are measured. In current-clamp mode, the membrane potential is recorded while current is injected.

-

Drug Application : 4-Fluorophenibut, phenibut, and baclofen are applied to the slice preparation at various concentrations to generate dose-response curves.

-

Analysis : The magnitude of the evoked outward-rectifying K⁺ current is measured at each concentration to calculate the EC₅₀ value. The effect on action potential firing frequency is measured in current-clamp mode.[9][11]

-

Visualizations: Pathways and Workflows

GABA-B Receptor Signaling Pathway

Caption: Signaling cascade following 4-Fluorophenibut binding to the GABA-B receptor.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for determining the functional potency of 4-Fluorophenibut.

Structure-Activity Relationship

Caption: Structural relationship of 4-Fluorophenibut to GABA and related analogues.

Pharmacokinetics

Detailed pharmacokinetic studies for 4-Fluorophenibut in humans or animals are limited in publicly accessible literature. However, based on its chemical structure and anecdotal reports, some inferences can be made:

-

Blood-Brain Barrier (BBB) Penetration : Like phenibut, the presence of the phenyl ring allows 4-Fluorophenibut to cross the blood-brain barrier, which GABA itself cannot do effectively.[4] The fluorine substitution enhances lipophilicity, which may further facilitate this process.[1]

-

Onset and Duration : It is reported to have a faster onset of action and a shorter total duration compared to phenibut.[2]

Physiological Effects and Toxicological Concerns

As a potent CNS depressant, the physiological effects of 4-Fluorophenibut are consistent with its GABAergic mechanism.[1][2]

-

Primary Effects : Users and researchers report anxiolytic (anxiety-reducing), sedative, and mood-enhancing effects.[8]

-

Adverse Effects : At higher doses, it can cause significant motor impairment, sedation, and respiratory depression.[1]

-

Tolerance and Abuse Liability : Its increased potency compared to phenibut suggests a greater risk for developing tolerance, dependence, withdrawal, and intoxication.[1][11] Abuse may lead to severe neurological inhibition due to its strong suppression of neuronal excitability.[12]

Conclusion

4-Fluorophenibut HCl is a potent, selective GABA-B receptor agonist that is structurally related to phenibut and baclofen. Its primary mechanism of action involves the activation of GABA-B receptors, leading to widespread neuronal inhibition through the modulation of potassium and calcium ion channels. Quantitative data confirms it is significantly more potent than phenibut but slightly less potent than baclofen. While it is also classified as a gabapentinoid, its action at the α2δ subunit of VGCCs requires further direct investigation. Due to its high potency and lack of regulatory approval, 4-Fluorophenibut carries a significant risk of adverse effects and abuse, making it a compound of interest for toxicological and pharmacological research.

References

- 1. grokipedia.com [grokipedia.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. medkoo.com [medkoo.com]

- 7. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. euro-nootropics.com [euro-nootropics.com]

- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. venogen.com [venogen.com]

Unveiling CGP-11130: A Technical Guide to the Potent GABAergic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. As a derivative of the nootropic agent phenibut, this compound has garnered interest within the research community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the available research on CGP-11130, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While extensive public data remains limited, this document serves as a foundational resource for professionals engaged in the study and development of GABAergic compounds.

Core Compound Data

CGP-11130 is a structural analog of the inhibitory neurotransmitter GABA and is closely related to other GABAergic compounds such as baclofen (B1667701) and phenibut.[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its enhanced potency at the GABAB receptor.

| Parameter | Value | Reference |

| Developmental Code Name | CGP-11130 | [1] |

| Systematic Name | β-(4-fluorophenyl)-γ-aminobutyric acid | [1] |

| Molecular Formula | C10H12FNO2 | |

| Molecular Weight | 197.21 g/mol | |

| Primary Target | GABAB Receptor | [1] |

Quantitative Analysis of Receptor Affinity and Potency

CGP-11130 exhibits a high degree of selectivity for the GABAB receptor over the GABAA receptor. The following table summarizes the available quantitative data on its receptor binding and functional potency.

| Metric | Value (µM) | Receptor Subtype | Notes | Reference |

| IC50 | 1.70 | GABAB | Inhibition of radioligand binding. | [1] |

| IC50 | > 100 | GABAA | Demonstrates high selectivity. | [1] |

| EC50 | 23.3 | GABAB | Potency in activating outward-rectifying K+ currents in mouse cerebellar Purkinje cells. | [2] |

| EC50 (Baclofen) | 6.0 | GABAB | For comparison; a more potent agonist. | [2] |

| EC50 (Phenibut) | 1362 | GABAB | For comparison; a less potent agonist. | [2] |

Experimental Protocols

A critical aspect of understanding the properties of CGP-11130 lies in the experimental methods used to characterize it. The following section details a key electrophysiological protocol.

Electrophysiological Analysis of GABAB Receptor Agonism

The functional potency of CGP-11130 as a GABAB receptor agonist was determined using in vitro patch-clamp recordings on mouse cerebellar Purkinje cells.[2]

Objective: To measure the ability of CGP-11130 to activate GABAB receptor-mediated ion currents.

Methodology:

-

Tissue Preparation: Cerebellar slices were prepared from mice.

-

Recording Configuration: Whole-cell patch-clamp recordings were obtained from Purkinje cells.

-

Drug Application: CGP-11130, baclofen, and phenibut were applied to the slices to elicit dose-dependent responses.

-

Data Acquisition: Outward-rectifying potassium (K+) currents, a hallmark of GABAB receptor activation in these neurons, were measured.

-

Analysis: The concentration of each agonist required to produce 50% of the maximal response (EC50) was calculated to determine their relative potencies.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for CGP-11130 is the activation of the GABAB receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular events that lead to neuronal inhibition.

Upon binding of CGP-11130, the GABAB receptor activates associated Gi/o proteins. This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, the G-protein βγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[2] Additionally, the influx of calcium through voltage-gated calcium channels is inhibited. Together, these actions result in a reduction of neuronal excitability and the inhibition of neurotransmitter release.

Experimental Workflow Visualization

The characterization of a novel compound like CGP-11130 follows a logical progression from in vitro to in vivo studies. The following diagram illustrates a typical experimental workflow for evaluating a GABAB receptor agonist.

Conclusion and Future Directions

The available data robustly characterize CGP-11130 as a potent and selective GABAB receptor agonist, with greater potency than phenibut but less than baclofen. The detailed electrophysiological studies provide a clear mechanism for its inhibitory effects on neuronal activity. However, to fully understand the therapeutic potential of CGP-11130, further research is required. Key areas for future investigation include:

-

Comprehensive Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of CGP-11130 are necessary to understand its in vivo behavior.

-

In Vivo Efficacy: Evaluation in animal models of relevant disorders, such as anxiety, spasticity, and substance abuse, would provide insight into its potential therapeutic applications.

-

Safety and Toxicology: A thorough assessment of its safety profile is crucial for any further development.

-

Receptor Subtype Selectivity: Investigating the affinity and functional activity of CGP-11130 at different GABAB receptor subunit compositions could reveal more nuanced pharmacological properties.

This technical guide serves as a current repository of knowledge on CGP-11130. As new research emerges, this document can be updated to provide the scientific community with the most up-to-date information on this intriguing compound.

References

Fluorophenibut: A Technical Analysis of Lipophilicity and Receptor Binding Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut, also known as F-phenibut or by its developmental code name CGP-11130, is a synthetic derivative of the nootropic and anxiolytic agent phenibut (β-phenyl-GABA).[1][2] Structurally, it is a GABA analogue characterized by the addition of a fluorine atom at the para position of the phenyl ring.[1] This modification significantly enhances its lipophilicity and potency as a GABAB receptor agonist compared to its parent compound, phenibut.[1] Understanding these core physicochemical and pharmacological properties is critical for evaluating its potential in research and drug development.

This technical guide provides an in-depth analysis of the lipophilicity and receptor binding profile of fluorophenibut, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.

Lipophilicity of Fluorophenibut

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter in drug design. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[3][4] A LogP value around 2 is often considered ideal for central nervous system (CNS) targeting.[3][4] The introduction of a fluorine atom to the phenibut structure increases its lipophilicity.[1]

Quantitative Data: Lipophilicity

The table below summarizes the available LogP data for fluorophenibut and related GABAergic compounds.

| Compound | LogP Value | Method |

| 4-Fluorophenibut | 2.043 | Calculated |

| 4-Fluorophenibut | -1.5 | Computed by XLogP3 3.0 |

Note: Discrepancies in LogP values can arise from different calculation algorithms or experimental conditions. The XLogP3 value appears to be an outlier when considering the compound's structure and comparison to similar molecules.

Experimental Protocol: Determination of Partition Coefficient (LogP)

The "shake-flask" method is a classic and widely accepted technique for the experimental determination of LogP.[3]

Objective: To determine the n-octanol/water partition coefficient of 4-fluorophenibut.

Materials:

-

4-Fluorophenibut

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water (reagent grade, pre-saturated with n-octanol)

-

Phosphate buffer (to maintain physiological pH, e.g., pH 7.4)

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector - HPLC-UV)

Methodology:

-

Phase Saturation: Prepare the two immiscible phases by mixing n-octanol and water (or buffer) in a large vessel. Shake vigorously and allow the phases to separate completely for at least 24 hours. This ensures mutual saturation and prevents volume changes during the experiment.

-

Standard Solution Preparation: Prepare a stock solution of 4-fluorophenibut in the aqueous phase at a known concentration.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and the 4-fluorophenibut aqueous solution to a separatory funnel.

-

Seal the funnel and shake it for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. To ensure complete separation, the mixture can be centrifuged.

-

Quantification:

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of 4-fluorophenibut in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

LogP Determination: The LogP value is the base-10 logarithm of the partition coefficient:

-

LogP = log10(P)

-

Visualization: LogP Determination Workflow

Receptor Binding Potency and Selectivity

Fluorophenibut's primary pharmacological activity is mediated through its action as an agonist at the γ-aminobutyric acid type B (GABAB) receptor.[1][2][5] It is also important to assess its selectivity over the GABAA receptor to understand its side-effect profile. Additionally, given that the parent compound phenibut also interacts with the α2-δ subunit of voltage-gated calcium channels (VDCCs), this potential target is also considered.[6]

Quantitative Data: Receptor Potency and Selectivity

The following tables summarize the receptor binding affinity (IC50) and functional potency (EC50) of fluorophenibut in comparison to phenibut and the archetypal GABAB agonist, baclofen.

Table 1: GABAB Receptor Functional Potency

| Compound | EC50 (µM) | Bioassay |

|---|---|---|

| 4-Fluorophenibut | 23.3 | Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells |

| Phenibut | 1362 | Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells |

| Baclofen | 6.0 | Activation of outward-rectifying K+ current in mouse cerebellar Purkinje cells |

EC50 (Half-maximal effective concentration) is a measure of a drug's potency in inducing a functional response.

Table 2: GABA Receptor Subtype Selectivity

| Compound | Receptor | IC50 (µM) |

|---|---|---|

| 4-Fluorophenibut | GABAB | 1.70 |

| 4-Fluorophenibut | GABAA | > 100 |

IC50 (Half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a specific biological function, in this case, radioligand binding.

Data from these tables clearly indicates that 4-fluorophenibut is significantly more potent at the GABAB receptor than phenibut (approximately 58 times more potent in the functional assay) and demonstrates strong selectivity for the GABAB over the GABAA receptor.[1][2][5]

Table 3: Putative Binding Affinity for α2-δ Subunit of VDCCs While direct binding data for fluorophenibut at the α2-δ subunit is not readily available, data for the closely related R-phenibut is presented for context.

| Compound | Target | Ki (µM) |

| R-Phenibut | α2-δ subunit | 23 |

| S-Phenibut | α2-δ subunit | 39 |

| Baclofen | α2-δ subunit | 156 |

| Gabapentin | α2-δ subunit | 0.05 |

| Ki (Inhibition constant) is an absolute measure of binding affinity. |

Given the structural similarity, it is plausible that fluorophenibut also binds to the α2-δ subunit, potentially contributing to its overall pharmacological profile.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of fluorophenibut for the GABAB receptor.

Objective: To determine the inhibitory constant (Ki) of 4-fluorophenibut at the GABAB receptor by measuring its ability to displace a specific high-affinity radioligand.

Materials:

-

Test Compound: 4-Fluorophenibut

-

Radioligand: A high-affinity GABAB receptor radioligand, e.g., [3H]GABA or [3H]Baclofen.[7]

-

Non-specific Ligand: A high concentration of a non-labeled standard agonist, e.g., GABA or Baclofen, to determine non-specific binding.

-

Tissue Preparation: Rat or mouse brain membranes, prepared as a source of GABAB receptors.[7][8]

-

Binding Buffer: e.g., Tris-HCl buffer with CaCl2, as calcium is required for GABAB binding.[7]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C).[8]

-

Scintillation Counter: To measure radioactivity.

-

Scintillation Cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize whole brain tissue in ice-cold buffer.

-

Perform a series of centrifugations to isolate the membrane fraction.[7]

-

Wash the membranes multiple times to remove endogenous GABA.[7]

-

Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (determined by a protein assay like Bradford or BCA).[8]

-

-

Assay Setup:

-

Prepare a series of assay tubes or a 96-well plate.

-

Total Binding: Add membrane preparation, a fixed concentration of the radioligand, and buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-fluorophenibut).

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.[9]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 4-fluorophenibut.

-

IC50 Determination: Use non-linear regression analysis to fit the data and determine the IC50 value.

-

Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

GABAB Receptor Signaling Pathway

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the nervous system.[10] They are obligate heterodimers, composed of R1 and R2 subunits.[10] Upon activation by an agonist like fluorophenibut, the receptor couples to Gi/o-type G-proteins.[10][11] This coupling leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.

The primary inhibitory effects are:

-

Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions.[10] This causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.

-

Inhibition of Ca2+ Channels: The Gβγ subunit inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels.[11] This reduction in calcium influx decreases the release of neurotransmitters.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) signaling.[10][11]

Visualization: GABAB Signaling Pathway

Conclusion

The fluorination of phenibut to create 4-fluorophenibut results in a compound with markedly increased lipophilicity and significantly enhanced potency and selectivity as a GABAB receptor agonist. Quantitative data reveals it to be over 50 times more potent than phenibut in functional assays, while maintaining a high degree of selectivity over GABAA receptors.[1][2] Its physicochemical properties, particularly its LogP value, suggest favorable characteristics for crossing the blood-brain barrier. While its interaction with the α2-δ subunit of voltage-gated calcium channels has not been explicitly quantified, the activity of its parent compound suggests this may be a secondary mechanism of action. The detailed protocols and pathway visualizations provided herein offer a foundational resource for researchers investigating the pharmacology of fluorophenibut and related GABAergic compounds.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

In Vitro Modulation of Neuronal Excitability by 4-Fluorophenibut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenibut (F-phenibut), a fluorinated derivative of the nootropic and anxiolytic agent phenibut, has garnered significant interest within the neuroscience community for its potential to modulate neuronal excitability. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its primary mechanism of action is attributed to its activity at GABAB receptors. However, evidence from related compounds suggests a secondary mechanism involving the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth overview of the available in vitro data on 4-Fluorophenibut, focusing on its effects on neuronal excitability. We present quantitative data in structured tables, detail experimental protocols from key studies, and provide visualizations of the relevant signaling pathways and experimental workflows.

Primary Mechanism of Action: GABAB Receptor Agonism

The principal mechanism by which 4-Fluorophenibut exerts its effects on neuronal excitability is through the activation of GABAB receptors. As a GABAB receptor agonist, it mimics the action of endogenous GABA, leading to a reduction in neuronal firing.

Quantitative Data: Potency at GABAB Receptors

A key study by Irie et al. (2020) provides a quantitative comparison of the potency of 4-Fluorophenibut with its parent compound, phenibut, and the well-established GABAB agonist, baclofen (B1667701). The study utilized patch-clamp recordings on mouse cerebellar Purkinje cells to measure the outward potassium current induced by these agonists.

| Compound | EC50 for GABAB Receptor-Mediated Outward K+ Current | Source |

| 4-Fluorophenibut (F-phenibut) | 23.3 μM | |

| Phenibut | 1362 μM | |

| (±)-Baclofen | 6.0 μM |

Table 1: Comparative potency of 4-Fluorophenibut and other GABAB receptor agonists in inducing an outward-rectifying potassium current in mouse cerebellar Purkinje cells.

The data clearly indicates that 4-Fluorophenibut is significantly more potent than phenibut as a GABAB receptor agonist.

Experimental Protocol: Whole-Cell Patch-Clamp Recordings in Mouse Cerebellar Slices

The following protocol is a detailed methodology based on the study by Irie et al. (2020) for assessing the in vitro effects of 4-Fluorophenibut on neuronal excitability.

1. Slice Preparation:

-

Male C57BL/6J mice (4-5 weeks old) are anesthetized with isoflurane (B1672236) and decapitated.

-

The cerebellum is rapidly removed and placed in ice-cold cutting solution (in mM: 299 sucrose (B13894), 2.5 KCl, 1.25 NaH2PO4, 10 MgSO4, 0.5 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2 and 5% CO2).

-

Sagittal cerebellar slices (250 μm thick) are prepared using a vibratome.

-

Slices are incubated in artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2 and 5% CO2) at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Slices are transferred to a recording chamber and continuously perfused with aCSF at a rate of 2-3 ml/min.

-

Purkinje cells are visualized using a microscope with infrared differential interference contrast optics.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (4-6 MΩ) filled with an internal solution (in mM: 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP; pH adjusted to 7.3 with KOH).

-

Current-clamp and voltage-clamp recordings are made using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.

3. Drug Application:

-

4-Fluorophenibut, phenibut, and baclofen are dissolved in aCSF and applied to the bath.

-

To measure the effect on action potential firing, cells are held in current-clamp mode, and a depolarizing current is injected to evoke spontaneous firing. The drug is then perfused, and the change in firing frequency is measured.

-

To measure the induced outward current, cells are held in voltage-clamp mode at a holding potential of -60 mV. The drug is applied, and the resulting outward current is recorded.

Visualization of GABAB Receptor Signaling and Experimental Workflow

Caption: GABAB receptor signaling pathway activated by 4-Fluorophenibut.

Caption: Experimental workflow for patch-clamp analysis of 4-Fluorophenibut.

Secondary Mechanism of Action: Putative Modulation of Voltage-Gated Calcium Channels (VGCCs)

While the primary mechanism of 4-Fluorophenibut is its action on GABAB receptors, its structural similarity to gabapentinoids like phenibut and pregabalin (B1679071) suggests a potential secondary mechanism involving the inhibition of voltage-gated calcium channels. Specifically, these compounds are known to bind to the α2δ subunit of VGCCs.

It is critical to note that, to date, there is a lack of published in vitro studies that directly and quantitatively assess the binding affinity of 4-Fluorophenibut to the α2δ subunit or its direct effect on VGCC currents.

However, research on the parent compound, R-phenibut, provides a basis for this hypothesized action.

Quantitative Data: R-phenibut Binding to the α2δ Subunit of VGCCs

A study by Zvejniece et al. (2015) investigated the binding affinities of R-phenibut, S-phenibut, baclofen, and gabapentin (B195806) to the α2δ subunit in rat brain membrane preparations.

| Compound | Ki for α2δ Subunit of VGCC | Source |

| R-phenibut | 23 μM | |

| S-phenibut | 39 μM | |

| Baclofen | 156 μM | |

| Gabapentin | 0.05 μM |

Table 2: Binding affinities of R-phenibut and related compounds to the α2δ subunit of voltage-gated calcium channels.

This data indicates that R-phenibut binds to the α2δ subunit with moderate affinity. It is plausible that 4-Fluorophenibut shares this property, but further experimental verification is required.

Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity

The following is a generalized protocol for assessing binding affinity to the α2δ subunit, based on methodologies used for gabapentinoids.

1. Membrane Preparation:

-

Rat brains are homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged, and the resulting pellet is resuspended and centrifuged again to isolate the crude membrane fraction.

-

The final pellet is resuspended in a binding buffer.

2. Binding Assay:

-

Membrane preparations are incubated with a radiolabeled ligand specific for the α2δ subunit (e.g., [3H]gabapentin).

-

Increasing concentrations of the unlabeled test compound (e.g., 4-Fluorophenibut) are added to compete with the radioligand for binding.

-

The mixture is incubated to allow for binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of the Hypothesized VGCC-Mediated Pathway

Caption: Hypothesized mechanism of 4-Fluorophenibut via the α2δ subunit of VGCCs.

Conclusion and Future Directions

The available in vitro evidence robustly demonstrates that 4-Fluorophenibut is a potent GABAB receptor agonist, and this action is a primary contributor to its effects on neuronal excitability. The study by Irie et al. (2020) provides a solid foundation for understanding this mechanism.

The role of 4-Fluorophenibut as a modulator of voltage-gated calcium channels remains putative and is an area ripe for further investigation. Future studies should focus on:

-

Directly quantifying the binding affinity of 4-Fluorophenibut and its enantiomers to the α2δ subunit of VGCCs.

-

Utilizing patch-clamp electrophysiology to directly measure the effects of 4-Fluorophenibut on calcium currents in various neuronal populations.

-

Elucidating the relative contribution of GABAB receptor agonism versus VGCC modulation to the overall effect of 4-Fluorophenibut on neuronal excitability.

Such research will be invaluable for a more complete understanding of the pharmacological profile of 4-Fluorophenibut and for guiding the development of novel therapeutics targeting these pathways.

An In-depth Technical Guide to the Research Chemical 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS Number: 1858241-03-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, also known by synonyms such as F-Phenibut, 4-Fluorophenibut, and the developmental code name CGP-11130, is a research chemical and a derivative of the nootropic and anxiolytic compound phenibut.[1] Structurally, it is a gabapentinoid and an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] The presence of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and influences its pharmacological profile.[4] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental data, intended for use in research and drug development settings. This compound is for research purposes only and is not approved for human or veterinary use.[5]

Chemical and Physical Properties

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is a white to off-white solid.[6] The hydrochloride salt form enhances its stability and solubility.[6]

| Property | Value | Reference(s) |

| CAS Number | 1858241-03-8 | [7] |

| Molecular Formula | C₁₀H₁₃ClFNO₂ | [8] |

| Molecular Weight | 233.67 g/mol | [7] |

| IUPAC Name | 4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride | [8] |

| Synonyms | F-Phenibut HCl, 4-Fluorophenibut HCl, CGP-11130 | [9] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Storage | Store at -20°C | [5] |

Mechanism of Action

The primary mechanism of action of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride is as a potent and selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[9][10] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

GABAB Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride initiates a cascade of intracellular events:

-

G-protein activation: The agonist binding to the GABA-B receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

-

Downstream Effector Modulation: The activated Gi/o protein dissociates into its α and βγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

-

The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release.

Quantitative Data

The following table summarizes the in vitro potency of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in comparison to related compounds.

| Compound | Assay | System | Potency (EC₅₀/IC₅₀) | Reference(s) |

| 4-Amino-3-(4-fluorophenyl)butyric acid | Outward-rectifying K⁺ current activation | Mouse cerebellar Purkinje cells | EC₅₀ = 23.3 μM | [2] |

| Phenibut | Outward-rectifying K⁺ current activation | Mouse cerebellar Purkinje cells | EC₅₀ = 1362 μM | [2] |

| Baclofen | Outward-rectifying K⁺ current activation | Mouse cerebellar Purkinje cells | EC₅₀ = 6.0 μM | [2] |

| 4-Fluorophenibut | GABAB Receptor Binding | IC₅₀ = 1.70 μM | [9] | |

| 4-Fluorophenibut | GABAA Receptor Binding | IC₅₀ > 100 μM | [9] |

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recording

This protocol is adapted from the methodology used to determine the EC₅₀ of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on mouse cerebellar Purkinje cells.[12]

Objective: To measure the agonist activity of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride at the GABA-B receptor by recording outward-rectifying potassium currents in mouse cerebellar Purkinje cells.

Materials:

-

Male C57BL/6J mice (4-6 weeks old)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride and other test compounds

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly remove the cerebellum and place it in ice-cold, oxygenated aCSF.

-

Prepare 250 µm thick sagittal slices of the cerebellar vermis using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.

-

Visualize Purkinje cells using a microscope with infrared differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording from a Purkinje cell using a borosilicate glass pipette filled with intracellular solution.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply test compounds via the perfusion system at varying concentrations.

-

Record the evoked outward currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the outward current at each concentration.

-

Normalize the responses to the maximal response.

-

Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

-

Radioligand Binding Assay for GABAB Receptors

This protocol provides a general framework for determining the binding affinity of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride to GABA-B receptors.

Objective: To determine the inhibitory constant (Ki) of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride for the GABA-B receptor through competitive binding with a radiolabeled ligand (e.g., [³H]-GABA or [³H]-Baclofen).

Materials:

-

Rat brain tissue (cortex or whole brain)

-

Tris-HCl buffer

-

Radioligand ([³H]-GABA or [³H]-Baclofen)

-

Non-specific binding agent (e.g., unlabeled GABA or Baclofen)

-

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

-

Resuspend the final pellet in buffer to a known protein concentration.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride).

-

Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

Incubate the tubes to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol outlines a method to assess the functional effect of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride on adenylyl cyclase activity.

Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation by 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride in cells expressing GABA-B receptors.

Materials:

-

Cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Culture and Plating:

-